molecular formula C15H20O5 B5639835 4-hydroxy-4-methyl-1-(3,4,5-trimethoxyphenyl)-1-penten-3-one

4-hydroxy-4-methyl-1-(3,4,5-trimethoxyphenyl)-1-penten-3-one

Cat. No. B5639835
M. Wt: 280.32 g/mol
InChI Key: FEHVFUBGRHXOLO-VOTSOKGWSA-N
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Description

This compound belongs to a class of organic compounds known for their diverse chemical and physical properties, making them subjects of interest in synthetic organic chemistry and material science.

Synthesis Analysis

The synthesis of related compounds involves various strategies including the photochemical reaction of enamino ketones with benzophenone, leading to products like N-(2,2-dipenyl-2-hydroxyethyl)-4-amino-3-penten-2-one (Tokumitsu & Hayashi, 1980). Another approach involves the sequential halolactonization and gamma-hydroxylation of 4-aryl-2,3-allenoic acids to synthesize 4-halo-5-hydroxyfuran-2(5H)-ones in moderate to good yields (Ma, Wu, & Shi, 2004).

Molecular Structure Analysis

The molecular structure and spectroscopic properties can be analyzed using density functional theory (DFT), showing the calculated bond angles and distances have a satisfactory relation compared with experimental values. NMR studies provide a satisfactory linear correlation for proton and carbon spectra, indicating the accuracy of the DFT method in predicting spectroscopic properties (Espinoza-Hicks et al., 2012).

Chemical Reactions and Properties

Chemical reactions of related compounds involve diverse processes including photochemical and acid-catalyzed rearrangements leading to various products. For example, the photochemical reaction of 1-acetoxy-2-(pent-4-enoyl)cyclopentenes leads to efficient synthesis of potential intermediates to pseudoguaiane ring (Seto et al., 1984).

Physical Properties Analysis

The physical properties, including crystal structure and hydrogen bonding patterns, can be deduced from X-ray diffraction analysis. The crystal structure of related compounds has been studied, showing molecules are linked by O—H⋯O and C—H⋯O hydrogen bonds into double ribbons (Gümüş et al., 2022).

Chemical Properties Analysis

The chemical properties, such as spectroscopic and electrochemical properties, are significant for understanding the behavior of these compounds under various conditions. Studies have reported on the solvatochromic and acid-base properties of diaryl quinone methides, which can serve as indicators due to their characteristic visible absorptions (Sarma, Kataky, & Baruah, 2007).

properties

IUPAC Name

(E)-4-hydroxy-4-methyl-1-(3,4,5-trimethoxyphenyl)pent-1-en-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O5/c1-15(2,17)13(16)7-6-10-8-11(18-3)14(20-5)12(9-10)19-4/h6-9,17H,1-5H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEHVFUBGRHXOLO-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)C=CC1=CC(=C(C(=C1)OC)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C(=O)/C=C/C1=CC(=C(C(=C1)OC)OC)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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